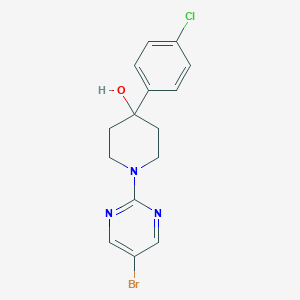![molecular formula C17H20N4O3 B12232678 4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide](/img/structure/B12232678.png)
4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide is a complex organic compound featuring a pyrano[4,3-b]pyridine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form and purity .
Chemical Reactions Analysis
Types of Reactions
4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes such as DNA repair, cell cycle progression, and apoptosis. Molecular docking studies and biochemical assays are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrazolo[3,4-d]pyrimidine derivatives
- Imidazole-containing compounds
Uniqueness
4-{3-cyano-5H,7H,8H-pyrano[4,3-b]pyridin-2-yl}-N-cyclopropylmorpholine-2-carboxamide is unique due to its specific structural features, such as the cyano group and the morpholine-2-carboxamide moiety. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H20N4O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-(3-cyano-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide |
InChI |
InChI=1S/C17H20N4O3/c18-8-11-7-12-10-23-5-3-14(12)20-16(11)21-4-6-24-15(9-21)17(22)19-13-1-2-13/h7,13,15H,1-6,9-10H2,(H,19,22) |
InChI Key |
ICDHMBNIFCHSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=C(C=C4COCCC4=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Difluoromethyl)-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12232596.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12232598.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12232607.png)
![1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B12232609.png)
![1-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12232622.png)
![2-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B12232630.png)
![3-(Fluoromethyl)-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine](/img/structure/B12232637.png)

![1-ethyl-N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-3-methylpyrazol-4-amine;hydrochloride](/img/structure/B12232650.png)
![3-{[(6-methylpyridazin-3-yl)oxy]methyl}-N-(prop-2-en-1-yl)pyrrolidine-1-carboxamide](/img/structure/B12232664.png)
![4-ethyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide](/img/structure/B12232666.png)
![4-[(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12232674.png)
![3-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine](/img/structure/B12232679.png)
![3-{4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B12232682.png)
